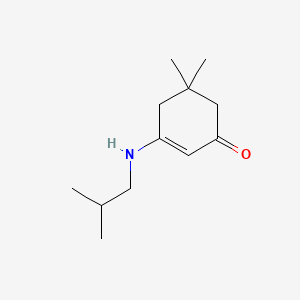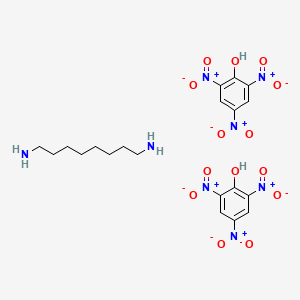
Octane-1,8-diamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octane-1,8-diamine;2,4,6-trinitrophenol is a compound formed by the combination of octane-1,8-diamine and 2,4,6-trinitrophenolIt is a colorless solid with an amine-like odor and is easily soluble in water It is a yellow crystalline solid that is highly explosive and has been used historically as a military explosive .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octane-1,8-diamine typically involves the catalytic hydrogenation of suberonitrile at temperatures of 150 to 180°C and a pressure of 50 to 180 bar in the presence of ammonia over heterogeneous cobalt unsupported catalysts . The reaction is carried out in the liquid phase and can be performed continuously or batchwise.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to prevent the formation of unwanted by-products and to ensure the safety of the process due to the highly explosive nature of the compound .
Industrial Production Methods
Industrial production of octane-1,8-diamine follows the same catalytic hydrogenation process as described above. The catalyst is arranged as a fixed bed in a shaft, tube, or tube bundle reactor . For 2,4,6-trinitrophenol, industrial production involves large-scale nitration of phenol, with stringent safety measures in place to handle the explosive nature of the product .
Chemical Reactions Analysis
Types of Reactions
Octane-1,8-diamine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino groups.
2,4,6-Trinitrophenol undergoes reactions such as:
Reduction: It can be reduced to form aminophenols.
Nitration: It can undergo further nitration to form more highly nitrated compounds.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for the reactions involving octane-1,8-diamine include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions . For 2,4,6-trinitrophenol, common reagents include reducing agents like tin and hydrochloric acid for reduction, and nitrating mixtures for further nitration .
Major Products Formed
The major products formed from the reactions of octane-1,8-diamine include primary amines, amides, and nitriles . For 2,4,6-trinitrophenol, major products include aminophenols and more highly nitrated phenols .
Scientific Research Applications
Octane-1,8-diamine is used as a versatile intermediate in the manufacture of pesticides, especially fungicides . It is also used as a crosslinker or spacer during the synthesis of various molecular cages, macrocycles, and microporous materials .
2,4,6-Trinitrophenol has applications in the detection of explosives due to its highly explosive nature. It is also used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation . Additionally, it has been used in the synthesis of dyes and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of octane-1,8-diamine involves its ability to act as a Bronsted base, accepting protons from donor molecules . This property makes it useful in various chemical reactions where proton transfer is involved.
2,4,6-Trinitrophenol exerts its effects by uncoupling oxidative phosphorylation, disrupting the production of ATP in cells . This mechanism is utilized in biochemical studies to understand oxidative processes and energy metabolism.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediamine: Another aliphatic diamine with similar properties to octane-1,8-diamine but with a shorter carbon chain.
1,10-Decanediamine: A longer-chain aliphatic diamine with similar reactivity.
2,4-Dinitrophenol: A compound similar to 2,4,6-trinitrophenol but with one less nitro group, used in biochemical studies and as a metabolic stimulant.
Uniqueness
Octane-1,8-diamine is unique due to its specific chain length, which provides distinct properties in terms of solubility and reactivity compared to other diamines . 2,4,6-Trinitrophenol is unique due to its high explosive nature and its ability to uncouple oxidative phosphorylation, making it valuable in both industrial and research applications .
Properties
CAS No. |
80056-68-4 |
|---|---|
Molecular Formula |
C20H26N8O14 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
octane-1,8-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H20N2.2C6H3N3O7/c9-7-5-3-1-2-4-6-8-10;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H2;2*1-2,10H |
InChI Key |
HSHOLBBFZYIIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


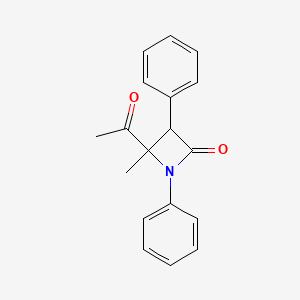
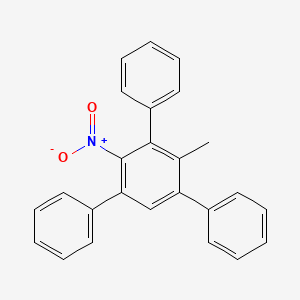
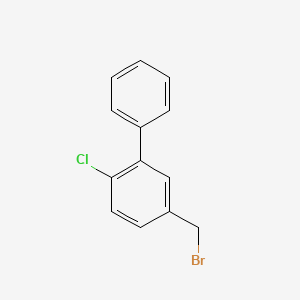
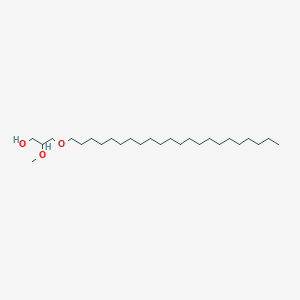
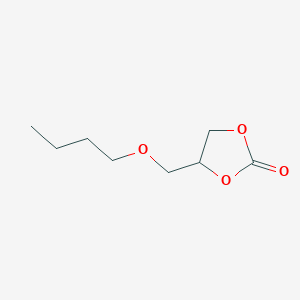
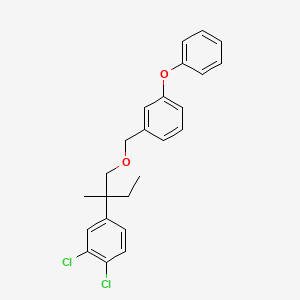

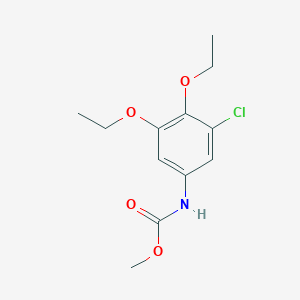

![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
![2-(2-Methyl-[1,3]dithiolan-2-yl)-1-phenylethanone](/img/structure/B14418784.png)
